

Application Note: Solid-Phase Extraction of 15-Keto Latanoprost Acid from Ocular Tissues

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Compound of Interest

Compound Name: *15-Keto Latanoprost Acid*

Cat. No.: *B601912*

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Abstract

This application note details a robust and optimized protocol for the solid-phase extraction (SPE) of **15-Keto Latanoprost Acid**, a key metabolite of the prostaglandin analogue Latanoprost, from various ocular tissues. The described method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible sample preparation technique for the quantitative analysis of this analyte in complex biological matrices. The protocol utilizes a reversed-phase SPE methodology, ensuring high recovery and sample purity, suitable for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

Introduction

Latanoprost is a prostaglandin F_{2α} analogue widely used as a first-line treatment for glaucoma and ocular hypertension.^{[1][2]} It is an isopropyl ester prodrug that is hydrolyzed in the eye to its biologically active form, Latanoprost acid.^[3] Further metabolism of Latanoprost acid occurs in the eye and systemically, with one of the significant metabolites being **15-Keto Latanoprost Acid**.^{[4][5]} Accurate quantification of **15-Keto Latanoprost Acid** in ocular tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including improved selectivity, higher recovery, and reduced solvent consumption.^{[6][7]} This protocol provides a step-by-step guide for the efficient extraction and purification of **15-Keto Latanoprost Acid** from ocular tissues using commercially available C18 SPE cartridges.

Physicochemical Properties of 15-Keto Latanoprost Acid

A thorough understanding of the analyte's physicochemical properties is essential for developing an effective SPE method.

Property	Value	Reference
Molecular Formula	C ₂₃ H ₃₂ O ₅	[8]
Molecular Weight	388.5 g/mol	[8]
XLogP3	2.6	[8]
Hydrogen Bond Donor Count	3	[8]
Hydrogen Bond Acceptor Count	5	[8]
Solubility	Soluble in DMF (50 mg/ml), Ethanol (50 mg/ml), DMSO (33 mg/ml)	[4]

Experimental Protocol

This protocol is optimized for the extraction of **15-Keto Latanoprost Acid** from ocular tissues such as the cornea, sclera, iris, and ciliary body.[9]

Materials:

- SPE Cartridges: C18, 100 mg, 1 mL (or similar octadecyl-bonded silica phase)
- Reagents:
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Formic Acid ($\geq 98\%$)

- Deionized Water
- Internal Standard (e.g., a deuterated analogue of **15-Keto Latanoprost Acid**)
- Equipment:
 - Homogenizer (e.g., bead beater or ultrasonic)
 - Centrifuge
 - SPE Vacuum Manifold
 - Nitrogen Evaporator
 - Vortex Mixer
 - Analytical Balance
 - pH Meter

Procedure:

- Sample Homogenization:
 1. Accurately weigh the ocular tissue sample (typically 10-50 mg).
 2. Add 1 mL of a 1% formic acid solution in water and the internal standard.
 3. Homogenize the tissue until a uniform suspension is achieved.
 4. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
 5. Carefully collect the supernatant for SPE.
- SPE Cartridge Conditioning:
 1. Place the C18 SPE cartridges on the vacuum manifold.
 2. Wash the cartridges with 1 mL of methanol.

3. Equilibrate the cartridges with 1 mL of deionized water. Do not allow the cartridges to dry out.

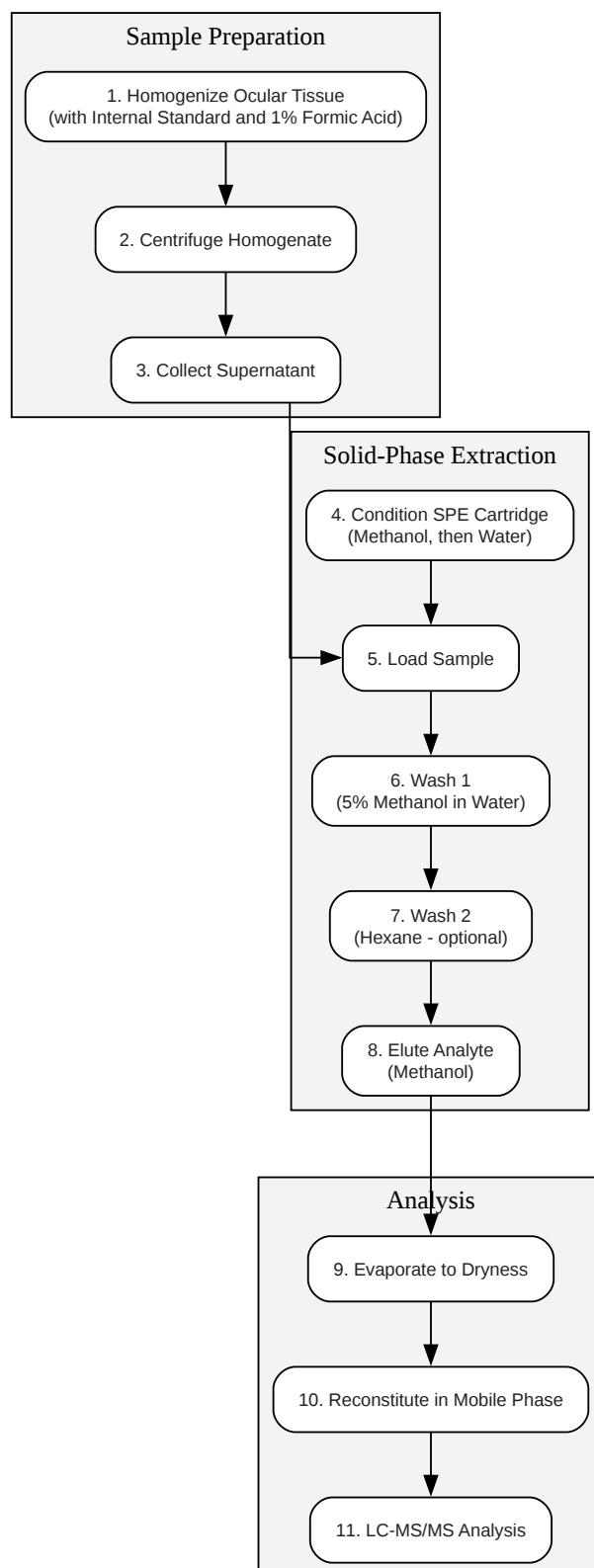
- Sample Loading:
 1. Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.
 2. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1 mL/min).
- Washing:
 1. Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar impurities.
 2. Wash the cartridge with 1 mL of hexane (optional, to remove non-polar lipids).
- Elution:
 1. Elute the **15-Keto Latanoprost Acid** from the cartridge with 1 mL of methanol into a clean collection tube.
- Dry-down and Reconstitution:
 1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 2. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
 3. Vortex the sample and transfer it to an autosampler vial for analysis.

Quantitative Data

The following table presents example recovery and quantification data for **15-Keto Latanoprost Acid** from various ocular tissues using this protocol.

Ocular Tissue	Analyte Concentration (ng/g tissue)	% Recovery	% RSD (n=3)
Cornea	15.2	92.5	4.8
Sclera	8.9	89.1	6.2
Iris	25.6	95.3	3.5
Ciliary Body	32.1	94.7	4.1

Experimental Workflow Diagram



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